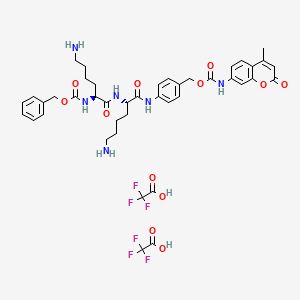

Cbz-Lys-Lys-PABA-AMC (diTFA)

Description

Significance of Fluorogenic Peptide Substrates in Enzymatic Investigations

Fluorogenic peptide substrates are indispensable tools in biochemistry and molecular biology for studying the activity of proteases. rsc.org These synthetic molecules are engineered to mimic the natural cleavage sites of specific enzymes. scbt.com Structurally, they consist of a peptide sequence recognized by the target protease, which is linked to a fluorophore—a molecule that can emit light upon excitation. mdpi.com In their intact state, the fluorescence of the fluorophore is typically quenched. When the protease recognizes and cleaves the peptide bond, the fluorophore is released from the quenching environment, resulting in a measurable increase in fluorescence intensity. thermofisher.commdpi.com

This "turn-on" fluorescence mechanism provides a highly sensitive, precise, and rapid method for monitoring enzymatic reactions in real-time. mdpi.comnih.gov The utility of these substrates is extensive; they are used to:

Measure Enzyme Kinetics: The rate of fluorescence increase is directly proportional to the rate of substrate cleavage, allowing for detailed kinetic analysis of the enzyme's activity under various conditions such as pH, temperature, and the presence of cofactors. thermofisher.com

Screen for Inhibitors and Activators: Fluorogenic assays are widely employed in high-throughput screening (HTS) to identify compounds that can inhibit or enhance protease activity. nih.govscbt.com This is a critical step in the discovery of new drugs.

Diagnose Diseases: Alterations in the activity of specific enzymes are often associated with pathological conditions. rsc.org Fluorogenic substrates can be used to detect these changes in complex biological samples like tissue and plasma, serving as potential diagnostic biomarkers. rsc.org

Visualize Proteolytic Events: In cellular contexts, these probes can be used in fluorescence microscopy to visualize where and when specific proteolytic events occur within live cells. smolecule.com

The specificity of a fluorogenic substrate is determined by its peptide sequence, while its sensitivity is influenced by the photophysical properties of the chosen fluorophore. thermofisher.com

Historical Context and Evolution of AMC-Based Probes in Protease Assays

The use of fluorogenic substrates has a rich history, with 7-amino-4-methylcoumarin (B1665955) (AMC) being one of the most widely adopted fluorophores. AMC itself is fluorescent, but when it is linked via an amide bond to the C-terminus of a peptide, its fluorescence is effectively quenched. thermofisher.com Enzymatic cleavage of this amide bond liberates the free AMC molecule, leading to a strong, easily detectable blue fluorescence (typically with excitation around 360-380 nm and emission around 440-460 nm). thermofisher.com

One of the earlier applications of an AMC-based fluorogenic substrate was reported in 1990 for the characterization of a calcium-dependent endopeptidase. nih.gov The substrate, Cbz-Arg-Ser-Lys-Arg-AMC, was developed to provide a more quantitative, sensitive, and rapid assay compared to previous methods. nih.gov

Over the years, the versatility of AMC has led to the development of a vast library of substrates for a wide range of proteases. For instance, AMC-based substrates have been crucial in studying caspases, a family of proteases central to the process of apoptosis (programmed cell death). thermofisher.com Substrates like Z-DEVD-AMC are routinely used to monitor the activity of caspase-3, a key executioner caspase. thermofisher.com Similarly, the detection of deubiquitinating enzymes (DUBs), which are involved in protein regulation, has been facilitated by probes like ubiquitin-AMC conjugates. acs.org While other fluorophores and detection modalities have since been developed, AMC-based probes remain a staple in protease research due to their reliability, sensitivity, and well-characterized properties.

Role of Cbz-Lys-Lys-PABA-AMC (diTFA) as a Model Fluorogenic Substrate

Cbz-Lys-Lys-PABA-AMC (diTFA) is a specialized fluorogenic peptide designed for the sensitive detection of certain proteases, particularly trypsin-like serine proteases and some cysteine proteases such as cathepsin B. smolecule.comresearchgate.net Its structure is meticulously designed for this purpose.

The molecule consists of several key components:

Cbz (Carbobenzoxy) group: An N-terminal protecting group.

Lys-Lys (Lysine-Lysine): A dipeptide sequence that serves as the recognition site for proteases that cleave after basic amino acid residues. nih.gov

PABA (para-aminobenzoic acid): A self-immolative spacer or linker. researchgate.net The inclusion of a PABA linker can increase the substrate's stability against degradation by other non-target proteases and enhance its affinity for the target enzyme. researchgate.net

AMC (7-amino-4-methylcoumarin): The fluorophore that is released upon cleavage.

diTFA (di-Trifluoroacetic acid): This indicates the compound is supplied as a salt with two trifluoroacetic acid counter-ions, which typically enhances the peptide's solubility and stability for experimental use. smolecule.com

Upon enzymatic cleavage at the peptide bond adjacent to the PABA linker, a cascade of events leads to the release of the highly fluorescent AMC molecule. This property makes Cbz-Lys-Lys-PABA-AMC an effective tool for real-time monitoring of enzymatic activity. smolecule.com Its applications include enzyme activity assays, inhibitor screening in drug development, and interaction studies to elucidate enzyme mechanisms and binding affinities. smolecule.com The specificity provided by the di-lysine sequence combined with the enhanced stability from the PABA linker makes it a valuable model substrate in biochemical research. smolecule.comresearchgate.net

Data Tables

Table 1: Chemical Properties of Cbz-Lys-Lys-PABA-AMC (diTFA)

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₄₈F₆N₆O₁₂ | smolecule.comabmole.com |

| Molecular Weight | 942.85 g/mol | smolecule.comabmole.com |

| Form | Fluorogenic Peptide | abmole.commedchemexpress.com |

| Solubility | Soluble in Water | abmole.com |

Table 2: Research Applications of Cbz-Lys-Lys-PABA-AMC (diTFA)

| Application | Description | Source(s) |

| Enzyme Activity Assays | Used as a substrate to measure the activity of specific proteases, such as trypsin-like serine proteases and cathepsins. | smolecule.com |

| Drug Development | Employed in high-throughput screening to identify and characterize compounds that inhibit or activate target proteases. | smolecule.com |

| Fluorescence Microscopy | Can be used in imaging techniques to visualize proteolytic activity within living cells. | smolecule.com |

| Enzyme-Inhibitor Interaction Studies | The fluorogenic nature allows for real-time monitoring of interactions between enzymes and potential inhibitors, providing insights into binding kinetics and affinity. | smolecule.com |

Structure

2D Structure

Properties

Molecular Formula |

C42H48F6N6O12 |

|---|---|

Molecular Weight |

942.9 g/mol |

IUPAC Name |

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1 |

InChI Key |

UCKAYAHFAXHNQG-PZCBAQPOSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Mechanistic Elucidation of Cbz Lys Lys Paba Amc Ditfa Cleavage and Fluorophore Release

Enzymatic Hydrolysis Pathways of the Peptide Bond in Cbz-Lys-Lys-PABA-AMC (diTFA)

The cleavage of Cbz-Lys-Lys-PABA-AMC (diTFA) is primarily mediated by proteases with trypsin-like specificity. These enzymes characteristically hydrolyze peptide bonds at the carboxyl-terminal side of lysine (B10760008) and arginine residues. The substrate contains two consecutive lysine residues, presenting potential cleavage sites for such enzymes.

The primary enzymatic pathway involves the hydrolysis of the amide bond between the second lysine residue and the p-aminobenzoic acid (PABA) linker. This cleavage event is the critical step for fluorophore release. While cleavage between the two lysine residues is theoretically possible, the subsequent cleavage at the Lys-PABA bond is the rate-limiting step for the liberation of the fluorescent reporter group. The presence of the PABA group can act as a spacer, potentially influencing the accessibility of the scissile bond to the enzyme's active site. For instance, in other fluorogenic substrates, the inclusion of a PABA spacer has been shown to improve the efficiency of enzymatic cleavage by providing better access for the enzyme to the peptide substrate.

Enzymes such as trypsin and plasmin, known for their specificity for lysine and arginine residues, are capable of hydrolyzing this substrate. The kinetics of this hydrolysis can be influenced by factors such as pH, temperature, and the presence of inhibitors.

Spectroscopic Basis of 7-Amino-4-methylcoumarin (B1665955) (AMC) Fluorescence Upon Liberation

The fluorescence of Cbz-Lys-Lys-PABA-AMC (diTFA) is contingent upon the liberation of the 7-Amino-4-methylcoumarin (AMC) moiety. In its conjugated, uncleaved state within the peptide substrate, the fluorescence of AMC is significantly quenched. This quenching is a result of the amide bond linking the AMC to the PABA group, which alters the electronic properties of the fluorophore.

Upon enzymatic cleavage of the Lys-PABA amide bond, free AMC is released into the solution. This liberation restores the intrinsic fluorescence of the coumarin (B35378) derivative. The free AMC molecule exhibits distinct excitation and emission maxima, typically in the range of 340-360 nm for excitation and 440-460 nm for emission. The intensity of the emitted fluorescence is directly proportional to the concentration of the liberated AMC.

The significant increase in fluorescence upon cleavage provides a high signal-to-noise ratio, making AMC-based substrates highly sensitive for detecting and quantifying protease activity.

Quantitative Relationship Between Substrate Cleavage and Fluorescence Signal Generation

A direct and linear relationship exists between the amount of Cbz-Lys-Lys-PABA-AMC (diTFA) cleaved and the intensity of the generated fluorescence signal. This principle forms the basis for quantitative enzyme activity assays. To establish this relationship accurately, a standard curve is typically generated using known concentrations of free AMC. This calibration allows for the conversion of arbitrary fluorescence units (AFU) or relative fluorescence units (RFU) into the molar amount of product formed (liberated AMC).

The rate of the enzymatic reaction, or velocity, can be determined by monitoring the increase in fluorescence over time. This data can then be used to calculate key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

The following table illustrates a hypothetical dataset that could be used to generate a standard curve for AMC, which is essential for quantifying the enzymatic cleavage of Cbz-Lys-Lys-PABA-AMC (diTFA).

| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 1 | 550 |

| 2 | 1050 |

| 4 | 2050 |

| 6 | 3050 |

| 8 | 4050 |

| 10 | 5050 |

This interactive data table allows for the visualization of the linear relationship between AMC concentration and fluorescence, which is fundamental for the quantitative analysis of Cbz-Lys-Lys-PABA-AMC (diTFA) cleavage.

By utilizing such a standard curve, researchers can precisely quantify the enzymatic activity of various proteases on the Cbz-Lys-Lys-PABA-AMC (diTFA) substrate, facilitating detailed kinetic studies and the screening of potential enzyme inhibitors.

Applications of Cbz Lys Lys Paba Amc Ditfa in Protease Activity Assays

General Methodologies for Assessing Protease Activity Using Fluorogenic Substrates

The fundamental principle behind assessing protease activity with fluorogenic substrates like Cbz-Lys-Lys-PABA-AMC (diTFA) is the enzymatic release of a fluorescent reporter molecule. The assay is typically performed in a multi-well plate format, allowing for high-throughput screening. The reaction is initiated by adding the protease-containing sample to a solution of the fluorogenic substrate in a suitable buffer. The increase in fluorescence is then monitored over time using a fluorometer.

The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot. This rate is then used to calculate the enzyme's activity, often expressed in relative fluorescence units (RFU) per unit of time. For quantitative measurements, a standard curve can be generated using a known concentration of the free fluorophore (AMC) to convert the rate of fluorescence increase into molar amounts of substrate cleaved per unit of time. Key parameters for this methodology include the excitation and emission wavelengths of the fluorophore, which for AMC are typically around 360-380 nm and 440-460 nm, respectively.

Detection and Quantification of Specific Proteolytic Enzymes with Cbz-Lys-Lys-PABA-AMC (diTFA)

Trypsin-like Protease Activity Profiling

The peptide sequence of Cbz-Lys-Lys-PABA-AMC (diTFA), containing two consecutive lysine (B10760008) residues, makes it a substrate for proteases that exhibit a preference for cleaving after basic amino acids. This characteristic makes it particularly useful for profiling the activity of trypsin-like serine proteases. Trypsin and other enzymes with similar substrate specificity will recognize and cleave the peptide bond C-terminal to the lysine residues, leading to the release of AMC and a subsequent fluorescent signal. The specificity of the substrate allows researchers to selectively measure the activity of this class of proteases, even in the presence of other types of proteolytic enzymes.

Broad-Spectrum Protease Activity Determination in Complex Biological Samples

While the Lys-Lys sequence provides some specificity, in complex biological samples such as cell lysates or tissue homogenates, Cbz-Lys-Lys-PABA-AMC (diTFA) can also serve as a substrate for a broader range of proteases that recognize and cleave after basic residues. This can include certain cysteine proteases like some cathepsins, in addition to trypsin-like serine proteases. Therefore, when used with complex biological samples, this substrate can be employed to determine the total or broad-spectrum activity of proteases with a preference for lysine at the P1 position. To dissect the contribution of different protease classes, specific protease inhibitors can be used in parallel experiments. For instance, the addition of a serine protease inhibitor like PMSF would abolish the signal from trypsin-like proteases, allowing for the potential identification of other contributing enzyme activities.

Assay Optimization and Validation Strategies for Cbz-Lys-Lys-PABA-AMC (diTFA)

To ensure accurate and reproducible results, the conditions for the protease assay using Cbz-Lys-Lys-PABA-AMC (diTFA) must be carefully optimized and validated.

Temperature and pH Dependence of Enzymatic Activity

Protease activity is highly dependent on both temperature and pH. Each enzyme has an optimal temperature and pH at which it exhibits maximum activity. Deviations from these optimal conditions can lead to a decrease in activity or even denaturation of the enzyme. Therefore, it is essential to determine the optimal temperature and pH for the specific protease being assayed with Cbz-Lys-Lys-PABA-AMC (diTFA).

To determine the optimal pH, assays are performed over a range of pH values while keeping the temperature and other conditions constant. Similarly, the optimal temperature is determined by conducting the assay at various temperatures at the optimal pH.

Interactive Data Table: Temperature and pH Dependence of a Trypsin-like Protease

| Temperature (°C) | Relative Activity (%) | pH | Relative Activity (%) |

| 20 | 50 | 6.0 | 30 |

| 25 | 75 | 7.0 | 85 |

| 37 | 100 | 8.0 | 100 |

| 45 | 80 | 9.0 | 90 |

| 55 | 40 | 10.0 | 60 |

Note: The data presented in this table is for a hypothetical trypsin-like protease and serves as an example of typical temperature and pH dependence.

Kinetic Analysis of Enzyme Substrate Interactions Involving Cbz Lys Lys Paba Amc Ditfa

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

No specific studies detailing the determination of the Michaelis-Menten constant (K_m), maximum velocity (V_max), or the catalytic constant (k_cat) for any enzyme with Cbz-Lys-Lys-PABA-AMC (diTFA) as a substrate were found. Such an analysis would typically involve measuring the initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. The resulting parameters would provide crucial insights into the enzyme's affinity for this substrate and its catalytic efficiency. Without experimental data, a representative data table cannot be constructed.

Steady-State and Pre-Steady-State Kinetic Investigations

Similarly, a search for steady-state and pre-steady-state kinetic investigations using Cbz-Lys-Lys-PABA-AMC (diTFA) did not yield any specific research findings. Steady-state analysis assumes that the concentration of the enzyme-substrate complex remains constant over time, a fundamental concept in Michaelis-Menten kinetics. Pre-steady-state kinetics, on the other hand, examines the initial moments of the enzymatic reaction before this steady state is achieved, often requiring specialized techniques like stopped-flow spectroscopy to measure rapid initial bursts of product formation. Such studies could elucidate the individual rate constants for substrate binding, catalytic conversion, and product release. However, no such investigations have been published for this particular substrate.

Analysis of Allosteric Effects and Subsite Interactions on Enzyme Kinetics

The potential for allosteric effects—where binding of a molecule at a site other than the active site influences the enzyme's catalytic activity—or the influence of subsite interactions on enzyme kinetics with Cbz-Lys-Lys-PABA-AMC (diTFA) remains unexplored in the available literature. An analysis of this nature would involve measuring kinetic parameters in the presence and absence of potential allosteric modulators or by using a series of related substrates to probe the interactions between the substrate and different subsites of the enzyme's active site. Without such studies, no data can be presented.

Enzyme Inhibition Studies Utilizing Cbz-Lys-Lys-PABA-AMC (diTFA) as a Reporter Substrate

While fluorogenic substrates like Cbz-Lys-Lys-PABA-AMC (diTFA) are commonly employed as reporter substrates in enzyme inhibition assays, no specific studies that utilize this compound and report inhibition constants (e.g., K_i, IC_50) for any inhibitors were identified. In a typical inhibition study, the rate of enzymatic cleavage of the fluorogenic substrate is measured in the presence of varying concentrations of an inhibitor. This allows for the determination of the inhibitor's potency and its mode of action (e.g., competitive, non-competitive, or uncompetitive). The absence of such published data prevents the creation of a relevant data table.

Structural Activity Relationship Sar Investigations of Cbz Lys Lys Paba Amc Ditfa and Analogues

Influence of N-terminal Protecting Groups (e.g., Cbz) on Enzyme Recognition

The N-terminal protecting group plays a critical role in how the substrate is recognized by the target enzyme. The carbobenzoxy (Cbz) group, in particular, has been shown to be important for the recognition of certain peptide substrates by enzymes like transglutaminase. nih.govnih.gov

Kinetic analyses of various N-terminally modified Gln-Xaa peptides have demonstrated that many Cbz-Gln-Xaa peptides are effective in vitro substrates. nih.govnih.gov In contrast, a similar peptide with a Boc (tert-butyloxycarbonyl) protecting group, Boc-Gln-Gly, does not act as a substrate for tissue transglutaminase, highlighting the significance of the Cbz group for enzyme recognition. nih.govnih.gov For some small peptide substrates, the Cbz group can effectively replace the first two amino acids, a feature that is crucial for substrate binding and subsequent enzymatic activity. nih.gov In studies with dipeptidyl peptidase IV (DPP-4), another serine protease, the type of N-terminal capping group also influenced substrate properties, with Cbz-protected substrates showing significantly higher turnover rates compared to acetyl-protected ones. hzdr.de This suggests that the hydrophobic and aromatic nature of the Cbz group can facilitate favorable interactions within the enzyme's active site, contributing to substrate binding and efficient cleavage. nih.govnih.gov

The choice of the N-terminal protecting group can also impact the substrate's stability against degradation by other proteases. biomatik.combiocat.com N-terminal acetylation and C-terminal amidation are common modifications that can increase the metabolic stability of peptides. biomatik.combiocat.com

Role of Lysine (B10760008) Residues in Substrate Specificity and Binding Affinity

The two consecutive lysine (Lys) residues in Cbz-Lys-Lys-PABA-AMC are primary determinants of its specificity for certain proteases. Many proteases have specific subsites (pockets) within their active site that preferentially bind to certain amino acid residues of the substrate. The presence of basic amino acids like lysine can be crucial for recognition by enzymes that favor positively charged residues at their cleavage sites.

For instance, kallikrein-related peptidases (KLKs) are a family of serine proteases, and some members, like KLK1, are known to cleave after basic amino acid residues. nih.gov The presence of lysine residues in the substrate can promote electrostatic interactions with negatively charged amino acid residues in the enzyme's active site, thereby enhancing binding affinity. mdpi.comnih.gov Studies on meprin β, a metalloproteinase, have shown that a lysine residue (βK185) is critical for electrostatic interactions with the substrate, and its mutation significantly increases the Michaelis constant (KM), indicating reduced binding affinity. nih.gov

The ε-amino groups of lysine residues are often key interaction points. google.com In the context of topoisomerase I, a lysine residue (Lys532) makes a minor groove contact with the DNA substrate, and while its replacement doesn't alter sequence preference, it does impact the catalytic efficiency, suggesting a role in positioning the substrate correctly within the active site. nih.gov The dual lysine motif in Cbz-Lys-Lys-PABA-AMC likely serves to position the substrate optimally within the active site of target proteases, such as certain cathepsins, which are known to cleave substrates with basic residues. researchgate.net

Impact of the PABA Spacer on Fluorophore Presentation and Cleavage Efficiency

The para-aminobenzoic acid (PABA) spacer is a self-immolative linker that plays a crucial role in the design of fluorogenic protease substrates. acs.orgdtic.mil Its primary function is to connect the peptide recognition sequence to the fluorophore (AMC) in a way that ensures the fluorescence is quenched until enzymatic cleavage occurs. nih.gov Upon cleavage of the amide bond between the C-terminal lysine and the PABA moiety, a cascade of electronic rearrangements is initiated. This leads to the spontaneous release of the fluorophore, resulting in a detectable fluorescent signal. researchgate.netd-nb.inforsc.org

The PABA spacer offers several advantages:

Efficient Fluorophore Release: It facilitates a rapid and efficient release of the fluorophore following enzymatic cleavage. Studies have shown that linkers based on PABA derivatives can exhibit fast disassembly behavior. researchgate.net

Improved Enzyme Access: The spacer physically distances the bulky fluorophore from the peptide sequence, which can prevent steric hindrance and allow the enzyme better access to the cleavage site. researchgate.netgoogle.com This can lead to improved enzyme binding and kinetics. google.com

Enhanced Stability: In some contexts, the PABA linker has been noted to increase the stability of the substrate towards degradation by other proteases. researchgate.net

The choice of spacer can significantly impact the rate of fluorophore release. For example, a study comparing different self-immolative linkers found that a combined PABC (p-aminobenzyl carbamate)-cyclization spacer resulted in a faster cleavage rate than a single PABC spacer. researchgate.net The design of the linker is therefore a critical aspect of developing sensitive and efficient fluorogenic probes.

Effects of Amino Acid Substitutions on Enzymatic Hydrolysis Rates and Specificity

Altering the amino acid sequence of a peptide substrate is a fundamental strategy in SAR studies to probe enzyme specificity and improve substrate performance. Replacing the lysine residues in Cbz-Lys-Lys-PABA-AMC with other amino acids would be expected to have a profound impact on its recognition and hydrolysis by different proteases.

The specificity of a protease is determined by the interactions between the amino acid residues of the substrate and the corresponding subsites of the enzyme's active site. For enzymes that prefer basic residues, substituting lysine with a neutral or acidic amino acid would likely decrease the rate of hydrolysis significantly. nih.gov Conversely, for proteases that favor hydrophobic residues, replacing lysine with an amino acid like phenylalanine or leucine (B10760876) could enhance cleavage.

Studies on various peptides have demonstrated the critical role of specific amino acid residues in determining the efficiency of enzymatic hydrolysis:

Influence of Charge: In most cases, replacing arginine (another basic amino acid) with lysine has been associated with a reduction in the antimicrobial activity of certain peptides, which is attributed to the different hydrogen bonding capabilities of their side chains. mdpi.com However, the impact on protease susceptibility can vary.

Stereochemistry: The substitution of L-amino acids with their D-isomers can dramatically inhibit enzymatic hydrolysis, as proteases are highly stereospecific and may not recognize or cleave peptides containing D-amino acids. researchgate.net

Systematic Library Screening: The use of combinatorial peptide libraries, where specific positions are systematically varied with different amino acids, has been a powerful tool to map the preferences of proteases and identify optimal substrate sequences. ibb.waw.pl

The following table illustrates hypothetical effects of amino acid substitutions at the P1 and P2 positions (the two lysines) of the substrate on the catalytic efficiency (kcat/KM) for a hypothetical lysine-preferring protease.

| P2 Substitution | P1 Substitution | Predicted Relative kcat/KM | Rationale |

| Lys | Lys | +++ | Optimal substrate with preferred basic residues at both P1 and P2. |

| Lys | Arg | +++ | Arginine is also a basic amino acid and often a good substitute for lysine. |

| Lys | Ala | + | Alanine is a small, neutral amino acid, likely reducing binding affinity compared to lysine. |

| Ala | Lys | ++ | A basic residue at P1 is often more critical for recognition by trypsin-like proteases. |

| Ala | Ala | - | Lack of preferred residues would likely lead to poor recognition and hydrolysis. |

| Lys | Glu | -- | Introduction of a negatively charged residue would be unfavorable for a protease that prefers basic residues. |

This table is illustrative and based on general principles of protease specificity. Actual results would depend on the specific enzyme being studied.

Computational Modeling and Molecular Docking Studies for Substrate-Enzyme Complex Prediction

Computational methods, including molecular modeling and docking, are invaluable tools for predicting and understanding the interactions between a substrate like Cbz-Lys-Lys-PABA-AMC and its target enzyme at an atomic level. nih.govnih.govoatext.com These techniques can provide insights into the binding mode of the substrate and help to rationalize experimentally observed SAR data. plos.org

The general workflow for such a study involves:

Obtaining Structures: The three-dimensional structures of the enzyme (often from the Protein Data Bank) and the substrate (which can be modeled) are required. oatext.comtandfonline.com

Docking Simulation: A docking program is used to predict the most likely binding pose of the substrate within the enzyme's active site. oatext.com The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity. nih.gov

Analysis of Interactions: The predicted substrate-enzyme complex is then analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. nih.govplos.orgresearchgate.net

For Cbz-Lys-Lys-PABA-AMC, docking studies could reveal how the Cbz group fits into a hydrophobic pocket, how the lysine side chains interact with acidic residues in the enzyme's specificity pockets, and how the PABA-AMC moiety is positioned relative to the catalytic residues. nih.govplos.org For instance, in a study of tissue transglutaminase, molecular modeling suggested that the Cbz group is located near the vestibule of the active site cleft and that the substrate's Gln side chain is stabilized by hydrophobic interactions with a conserved tryptophan residue. nih.govnih.gov

The following table summarizes the types of interactions that might be predicted by molecular docking for Cbz-Lys-Lys-PABA-AMC with a hypothetical target protease.

| Substrate Moiety | Potential Interacting Enzyme Residues | Type of Interaction | Predicted Importance |

| Cbz group | Hydrophobic pocket (e.g., Phe, Trp, Leu) | Hydrophobic | High (contributes to binding affinity) |

| Lysine (P2) | Acidic residue (e.g., Asp, Glu) in S2 pocket | Electrostatic (salt bridge) | Moderate to High |

| Lysine (P1) | Acidic residue (e.g., Asp, Glu) in S1 pocket | Electrostatic (salt bridge) | High (critical for specificity) |

| PABA spacer | Surface residues | Van der Waals | Low to Moderate (positions fluorophore) |

| AMC fluorophore | Residues outside the active site | Steric hindrance (if not properly positioned) | N/A (reporter group) |

Rational Design of Cbz-Lys-Lys-PABA-AMC (diTFA) Derivatives for Enhanced Performance

The insights gained from SAR studies and computational modeling can be used to rationally design derivatives of Cbz-Lys-Lys-PABA-AMC with improved properties, such as increased sensitivity, selectivity, or stability. nih.govresearchgate.net

Strategies for rational design could include:

Optimizing the Peptide Sequence: Based on the known specificity of a target protease, the Lys-Lys sequence could be altered to achieve higher affinity or selectivity. For example, if a protease has a slight preference for arginine over lysine at the P1 position, a Cbz-Lys-Arg-PABA-AMC derivative might be synthesized and tested.

Modifying the N-terminal Group: While the Cbz group is often effective, other hydrophobic protecting groups could be explored to potentially enhance interactions with the enzyme. biorxiv.org

Altering the Spacer: The length and chemical nature of the linker between the peptide and the fluorophore can be modified to optimize the presentation of the cleavage site and the efficiency of fluorophore release. researchgate.net

Introducing Non-natural Amino Acids: The incorporation of non-proteinogenic amino acids could lead to substrates with increased stability against degradation by other proteases or with unique specificities. researchgate.net

The ultimate goal of such rational design efforts is to develop highly specific and sensitive fluorogenic substrates that are tailored for a particular protease of interest, enabling more accurate and reliable measurement of its activity in various research and diagnostic applications. researchgate.net

Advanced Research Methodologies and Future Perspectives for Cbz Lys Lys Paba Amc Ditfa

High-Throughput Screening Applications for Protease Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their ability to modulate a biological target. assaygenie.comnih.gov Fluorogenic substrates like Cbz-Lys-Lys-PABA-AMC are exceptionally well-suited for HTS campaigns aimed at identifying protease inhibitors due to their simple, robust, and automatable assay format. scbt.com

The core principle of an HTS assay using this substrate involves incubating the target protease with a compound from a chemical library before adding Cbz-Lys-Lys-PABA-AMC. If the compound inhibits the protease, the substrate remains intact, and no fluorescent signal is generated. Conversely, if the compound is inactive, the protease cleaves the substrate, releasing AMC and producing a strong fluorescent signal. nih.govubiqbio.com The use of fluorogenic peptide substrates is a well-established method for determining protease specificity and activity. nih.gov

The advantages of using AMC-based substrates in HTS are significant. The assay generates a high signal-to-noise ratio because the intact substrate is non-fluorescent, while the cleaved AMC product is highly fluorescent. iris-biotech.de This "turn-on" signal is easily detectable and quantifiable on standard plate readers, making the methodology compatible with the 96-, 384-, and 1536-well plate formats used in HTS. assaygenie.com The kinetic parameters of substrates containing the traditionally used AMC leaving group are comparable to those with alternative fluorophores, validating its use in quantitative studies. nih.gov The high sensitivity afforded by the fluorophore allows for the use of minimal amounts of enzyme and substrate, reducing costs and conserving precious reagents. nih.gov

| Feature | Description | Advantage in HTS |

|---|---|---|

| Assay Principle | Enzymatic cleavage releases a fluorescent AMC group from a non-fluorescent peptide conjugate. | Simple, direct measurement of enzyme activity. |

| Signal Generation | "Turn-on" fluorescence upon substrate cleavage. | High signal-to-noise ratio, minimizing false negatives. |

| Detection Method | Fluorescence intensity measurement (Ex/Em ~345-380 nm/440-460 nm for free AMC). clinicaltrialsarena.comsouth-bay-bio.com | Compatible with standard, automated microplate readers. |

| Format | Homogeneous "mix-and-read" assay. | No separation or washing steps required, increasing speed and reducing complexity. researchgate.net |

| Sensitivity | High quantum yield of the AMC fluorophore. | Requires low concentrations of enzyme and test compounds, conserving materials. |

Development of Multiplexed Enzyme Assays Utilizing Cbz-Lys-Lys-PABA-AMC (diTFA)

Multiplexed assays, which simultaneously measure multiple processes in a single sample, are crucial for understanding complex biological systems where multiple proteases may be active. nih.gov While Cbz-Lys-Lys-PABA-AMC itself generates a single fluorescent output, it can be integrated into multiplexed formats through several strategies.

One common approach is spectral multiplexing, where substrates for different proteases are labeled with spectrally distinct fluorophores. For instance, Cbz-Lys-Lys-PABA-AMC (blue fluorescence) could be used alongside a substrate for a different protease, such as a caspase or a matrix metalloproteinase, that releases a green (e.g., fluorescein) or red (e.g., rhodamine) fluorophore. biosyntan.deresearchgate.net This allows for the simultaneous measurement of two or more protease activities by reading the fluorescence in different channels. Rhodamine-based assays are particularly advantageous as their red-shifted wavelengths are less prone to interference from autofluorescent compounds often found in biological samples or screening libraries. biosyntan.deresearchgate.net

Another strategy involves using substrates that produce different types of signals. For example, a fluorogenic AMC-based assay could be combined with a chromogenic assay using a p-nitroanilide (pNA) substrate, which produces a color change detectable by absorbance spectroscopy. clinicaltrialsarena.com More advanced techniques employ element-tagging, where peptide substrates are labeled with different lanthanide ions. After cleavage and separation, the released tags are quantified by highly sensitive inductively coupled plasma-mass spectrometry (ICP-MS), allowing for high-plex analysis. nih.gov

| Fluorophore Class | Example | Typical Ex/Em (nm) | Key Advantage | Potential Limitation |

|---|---|---|---|---|

| Coumarins | AMC (7-amino-4-methylcoumarin) | ~380 / ~460 | Well-established, good quantum yield. nih.govubiqbio.com | UV/blue range can suffer from background autofluorescence. biosyntan.de |

| Xanthenes | Fluorescein, Rhodamine 110 | ~490 / ~520 | Bright, visible-range fluorescence. Rhodamine offers higher sensitivity than AMC. biosyntan.de | Fluorescence can be pH-sensitive. |

| Cyanines | Cy3, Cy5 | ~550 / ~570 (Cy3) ~650 / ~670 (Cy5) | Red to far-red emission, minimizing biological autofluorescence. | Can be more expensive; potential for photobleaching. |

| FRET Pairs | Edans/Dabcyl | ~340 / ~490 (Edans) | Ratiometric measurement provides an internal control. acs.org | Requires synthesis of a more complex, dual-labeled peptide. acs.org |

Integration into Cellular or Subcellular Protease Activity Monitoring (In Vitro Studies)

Moving from purified enzymes to complex biological mixtures like cell lysates or subcellular fractions presents additional challenges that must be addressed for accurate protease activity monitoring. Cbz-Lys-Lys-PABA-AMC can be used to profile the activity of trypsin-like proteases in these contexts, provided that appropriate controls are implemented. novusbio.com

A primary challenge is specificity. A cell lysate contains hundreds of different proteases, and the Lys-Lys sequence may be cleaved by multiple enzymes, not just the primary target of interest. nih.gov To ensure the measured activity is from the correct source, experiments must be run in parallel with highly specific inhibitors. A significant reduction in fluorescence upon addition of a known inhibitor for a specific protease confirms that the signal was largely derived from that enzyme's activity. novusbio.com

Another issue is interference from the sample matrix. Cellular components can quench the fluorescent signal or possess native fluorescence (autofluorescence), which can obscure the signal from AMC. researchgate.net This is particularly problematic with UV-excitable fluorophores like AMC. biosyntan.de Careful measurement of background fluorescence from lysates in the absence of the substrate is necessary. Furthermore, the stability of the substrate in the lysate over the course of the experiment must be confirmed to ensure that degradation is enzymatic and not due to chemical instability.

| Component | Purpose | Considerations |

|---|---|---|

| Cell Lysate | Source of enzyme activity. | Preparation method should not use protease inhibitors. Protein concentration must be standardized across samples. |

| Cbz-Lys-Lys-PABA-AMC | Fluorogenic substrate. | Use at a concentration near or below the Km for kinetic studies. Final DMSO concentration should be low (<1-2%). |

| Assay Buffer | Maintains optimal pH and ionic strength for the target enzyme. | pH, salt concentration, and required cofactors (e.g., Ca2+, Zn2+) must be optimized. nih.gov |

| Negative Control (No Lysate) | Measures substrate auto-hydrolysis. | Signal should be negligible compared to enzymatic reaction. |

| Negative Control (No Substrate) | Measures background autofluorescence of the lysate. | This value should be subtracted from all other readings. |

| Inhibitor Control | Confirms the identity of the protease generating the signal. | A known, specific inhibitor of the target protease is added to a parallel reaction. A significant signal decrease validates the assay. novusbio.com |

Exploration of Cbz-Lys-Lys-PABA-AMC (diTFA) in Unconventional Enzymatic Systems

While most enzyme assays are performed in standard aqueous buffers, there is growing interest in studying enzymatic activity in non-traditional environments. The stability and functionality of Cbz-Lys-Lys-PABA-AMC can be explored in such unconventional systems, although this requires careful characterization.

Potential unconventional systems include:

Non-aqueous Environments: Studying protease activity in organic solvents or reverse micelles is relevant for biocatalysis and understanding enzyme function in lipid environments. The challenge is that enzyme structure, and thus activity and specificity, can be dramatically altered. The fluorescence properties of AMC may also change depending on solvent polarity.

Extremophilic Conditions: The substrate could be used to study proteases from extremophiles, requiring assays to be run at very high or low temperatures, extreme pH values, or high salt concentrations. The chemical stability of the peptide substrate and the Cbz and AMC groups under these harsh conditions would need to be validated.

Immobilized Systems: Enzymes can be immobilized on solid supports for use in flow-through reactors or biosensors. A fluorogenic substrate like Cbz-Lys-Lys-PABA-AMC could be used to measure the activity of these immobilized proteases, though factors like substrate diffusion to the active site become critical.

In all such systems, the primary challenge is distinguishing between changes in enzymatic activity and artifacts caused by the unconventional environment affecting substrate stability or fluorophore behavior. acs.org

| Unconventional System | Potential Application | Key Challenges |

|---|---|---|

| Organic Solvents | Biocatalysis, synthesis of peptides. | Altered enzyme kinetics and specificity; potential substrate insolubility; changes in AMC fluorescence properties. |

| Extreme pH/Temperature | Characterizing enzymes from extremophiles. | Substrate chemical stability (hydrolysis); fluorophore stability; maintaining enzyme structural integrity. |

| High Hydrostatic Pressure | Studying deep-sea organisms (piezophiles). | Specialized equipment required; pressure effects on reaction volumes and enzyme conformation. |

| Immobilized Enzymes | Biosensors, industrial biocatalytic processes. | Mass transport limitations (diffusion of substrate to the enzyme); potential for non-specific binding of the substrate to the support. |

Emerging Trends in Fluorogenic Substrate Design and Application

The field of chemical biology is continuously evolving, leading to the development of more sophisticated and powerful tools for studying enzymes. While simple fluorogenic substrates like Cbz-Lys-Lys-PABA-AMC remain highly useful, several emerging trends are pushing the boundaries of protease activity monitoring.

Förster Resonance Energy Transfer (FRET) Substrates: These probes consist of a peptide sequence flanked by a donor fluorophore and an acceptor/quencher molecule. acs.orgnih.govthno.org In the intact substrate, the donor's fluorescence is quenched. Upon cleavage, the donor and acceptor are separated, leading to a significant increase in donor fluorescence. eurogentec.com FRET allows for ratiometric imaging and can provide higher sensitivity than single-fluorophore substrates. rsc.org

Long-Wavelength Probes: A major trend is the shift away from UV-excitable fluorophores like AMC towards probes that operate in the far-red or near-infrared (NIR) region of the spectrum. nih.gov Fluorophores such as silicon-rhodamine (SiR) or cyanine (B1664457) dyes are excited by light that penetrates deeper into biological tissue and avoids issues with cellular autofluorescence, making them ideal for live-cell and even in vivo imaging. mdpi.comnih.gov

Isoform-Selective Design: Many proteases belong to large families with highly similar structures and overlapping specificities (e.g., matrix metalloproteinases, caspases). A key goal is the design of substrates that are recognized and cleaved by only one specific protease isoform. nih.gov This is achieved through detailed structural knowledge and the "reverse design" approach, where the peptide sequence of a highly selective inhibitor is adapted to create a highly selective substrate. nih.govresearchgate.net Practical strategies involve subtle modifications to the substrate based on structural differences between target isoforms. researchgate.netrsc.org

Advanced Reporter Systems: Beyond conventional fluorophores, researchers are exploring novel reporter technologies. Quantum dots can serve as highly photostable FRET donors for multiplexed assays. thno.orgrsc.org Surface-Enhanced Raman Scattering (SERS) offers another avenue for multiplexed detection, as it provides sharp, distinct spectral "fingerprints" for different cleavage products, overcoming the broad emission spectra that limit fluorescence-based multiplexing. pnas.org

| Generation | Technology Principle | Example Substrate/Probe | Primary Advantage |

|---|---|---|---|

| First | Single Fluorophore Release | Peptide-AMC, Peptide-pNA | Simplicity, robust signal, well-established. nih.govclinicaltrialsarena.com |

| Second | FRET (Quenching/Energy Transfer) | Peptide with Edans/Dabcyl or FAM/QXL® pair | Improved signal-to-noise, potential for ratiometric analysis. acs.orgeurogentec.com |

| Third | Long-Wavelength & Environment-Sensing | Peptide-Rhodamine, Peptide-SiR | Reduced autofluorescence, suitability for in-cell and in vivo imaging. biosyntan.demdpi.com |

| Emerging | Advanced Reporters & Multiplexing | Quantum Dot-FRET probes, SERS probes | High-level multiplexing, enhanced photostability and sensitivity. thno.orgpnas.org |

Q & A

Q. What are the standard protocols for synthesizing Cbz-Lys-Lys-PABA-AMC (diTFA), and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Cbz (carbobenzyloxy) as a protecting group for lysine residues. After cleavage from the resin, trifluoroacetic acid (TFA) is used for deprotection, resulting in the diTFA salt form. Purity validation requires reverse-phase HPLC with UV detection (e.g., at 220 nm for peptide bonds and 365 nm for AMC fluorescence). Mass spectrometry (LC-MS) is critical for confirming molecular weight and detecting truncation products. Ensure TFA counterion stoichiometry is verified via elemental analysis or NMR .

Q. Which analytical techniques are recommended for characterizing Cbz-Lys-Lys-PABA-AMC (diTFA) in enzymatic assays?

Fluorometric assays using AMC (7-amino-4-methylcoumarin) as the fluorophore require excitation/emission at 380/460 nm. For kinetic studies, use a microplate reader with temperature control (25–37°C) and calibrate with AMC standards. Quantify hydrolysis rates via a standard curve. Cross-validate results with LC-MS/MS to rule out nonspecific cleavage or interference from diTFA counterions .

Q. How should researchers handle stability issues during storage of Cbz-Lys-Lys-PABA-AMC (diTFA)?

Store lyophilized powder at –20°C in airtight, light-protected vials. For short-term use, dissolve in DMSO (≤10% v/v) and aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC: look for free AMC (retention time ~5 min) or truncated peptides. Buffers with chelating agents (e.g., EDTA) can mitigate metal-catalyzed hydrolysis .

Advanced Research Questions

Q. How can contradictory kinetic data for Cbz-Lys-Lys-PABA-AMC (diTFA) hydrolysis across studies be resolved?

Discrepancies often arise from assay conditions (pH, ionic strength, enzyme:substrate ratios) or impurities in the substrate. To resolve:

Q. What strategies optimize cleavage efficiency in protease assays using Cbz-Lys-Lys-PABA-AMC (diTFA)?

- Substrate Optimization : Test varying concentrations (0.1–10 µM) to avoid substrate inhibition.

- Enzyme Kinetics : Perform Michaelis-Menten analysis with nonlinear regression to calculate Kₘ and Vₘₐₓ. Include Zn²⁺ or Ca²⁺ if metalloproteases are involved.

- Inhibition Controls : Use protease inhibitors (e.g., PMSF for serine proteases) to confirm specificity.

- High-Throughput Screening : Implement robotic liquid handlers for consistency in large-scale studies .

Q. How can researchers design experiments to distinguish between specific and nonspecific hydrolysis of the AMC moiety?

- Negative Controls : Use a scrambled peptide sequence or a non-cleavable AMC derivative.

- Competition Assays : Add excess unlabeled substrate to confirm saturable kinetics.

- Structural Analysis : Perform X-ray crystallography or molecular docking to validate enzyme-substrate interactions.

- Cross-Validation : Compare results with orthogonal methods like FRET-based substrates or activity-based probes .

Q. What are the best practices for troubleshooting low signal-to-noise ratios in fluorometric assays with this compound?

- Background Reduction : Use black-walled plates and pre-scan plates for autofluorescence.

- Quench Correction : Measure fluorescence before and after adding a quenching agent (e.g., sodium dithionite).

- Enzyme Source : Ensure enzyme purity (e.g., recombinant vs. crude extracts) and avoid thiol-containing buffers that may react with AMC.

- Signal Enhancement : Add detergents (e.g., Triton X-100) to solubilize hydrophobic aggregates .

Methodological and Ethical Considerations

Q. How should researchers address potential batch-to-batch variability in Cbz-Lys-Lys-PABA-AMC (diTFA) synthesis?

Q. What steps ensure reproducibility when sharing protocols involving this compound?

- Detailed Metadata : Report exact buffer compositions, instrument calibration logs, and lot numbers for reagents.

- Data Deposition : Upload raw fluorescence traces and chromatograms to repositories like Zenodo or Figshare.

- Collaborative Validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.